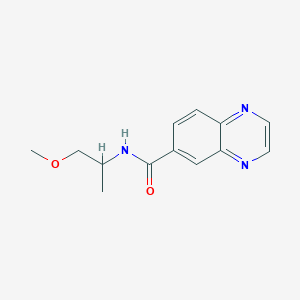
N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2-bromo-1-methoxypropane in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred method due to its cost-effectiveness and reduced toxicity . This approach not only enhances the yield but also ensures the sustainability of the production process.
化学反应分析
Types of Reactions
N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which exhibit enhanced biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but
生物活性
N-(1-Methoxypropan-2-yl)quinoxaline-6-carboxamide is a compound belonging to the quinoxaline class, which has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimycobacterial research. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on recent studies.
Structure and Synthesis
This compound can be synthesized through various chemical reactions involving quinoxaline derivatives. The incorporation of the methoxypropan-2-yl group is crucial for enhancing the compound's solubility and biological activity. The structural formula can be represented as follows:
Antiviral Properties
Quinoxaline derivatives have been investigated for their antiviral properties, particularly against viruses such as Herpes Simplex Virus (HSV) and Coxsackievirus B5. In a systematic review, several quinoxaline compounds demonstrated varying degrees of antiviral activity. For instance, one derivative showed a 25% reduction in plaque formation at a concentration of 20 µg/mL against HSV . While this compound's specific antiviral efficacy remains to be fully elucidated, its structural similarities suggest potential activity.
Table 1: Antiviral Activity of Quinoxaline Derivatives
| Compound | Virus Target | Concentration (µg/mL) | Plaque Reduction (%) |
|---|---|---|---|
| Compound A | HSV | 20 | 25 |
| Compound B | CBV5 | 0.09 | High |
| This compound | TBD | TBD | TBD |
Antimycobacterial Activity
Recent studies have highlighted the efficacy of quinoxaline derivatives against Mycobacterium tuberculosis. For instance, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 1.25 µg/mL against M. tuberculosis . The mechanism of action is believed to involve DNA damage through the introduction of single and double-stranded breaks, which is critical in combating drug-resistant strains.
Table 2: Antimycobacterial Activity
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound X | 1.25 | M. tuberculosis |
| Compound Y | TBD | M. smegmatis |
| This compound | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in viral replication and bacterial DNA synthesis.
- DNA Interaction : The compound may induce DNA strand breaks, leading to bacterial cell death.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins or nucleic acids.
Case Studies
Several case studies have explored the efficacy of quinoxaline derivatives in clinical settings:
- Case Study 1 : A study demonstrated that a related quinoxaline derivative significantly reduced viral load in infected cell lines, suggesting that structural modifications can enhance antiviral properties .
- Case Study 2 : Research on antimycobacterial activity showed that specific derivatives resulted in lower MIC values compared to traditional antibiotics, indicating a promising avenue for treating resistant strains .
属性
IUPAC Name |
N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(8-18-2)16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMSHJONFFOUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














